2-Chloro-4-ethoxy-5-pyrimidinamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8ClN3O |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-chloro-4-ethoxypyrimidin-5-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-5-4(8)3-9-6(7)10-5/h3H,2,8H2,1H3 |
InChI Key |
UDKOWJZQBBJYBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1N)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Chloro 4 Ethoxy 5 Pyrimidinamine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups like halogens. wikipedia.orgbhu.ac.in The presence of electron-withdrawing nitrogen atoms in the ring facilitates nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. wikipedia.orgnih.govresearchgate.net
Mechanistic Investigations of SNAr Pathways in Halogenated Pyrimidines
The SNAr reaction in halogenated pyrimidines generally proceeds through a stepwise addition-elimination mechanism. wikipedia.orgresearchgate.net The initial and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a high-energy, anionic Meisenheimer complex. echemi.comstackexchange.com This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring, including the electronegative nitrogen atoms. echemi.comstackexchange.com The subsequent step is the rapid expulsion of the halide ion, restoring the aromaticity of the ring and yielding the substitution product. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction pathways and transition states in SNAr reactions of halogenated pyrimidines. wuxiapptec.comstrath.ac.uk These studies help in understanding the energetics of the reaction and the factors influencing selectivity. For instance, molecular orbital calculations can predict the relative reactivity of different positions on the pyrimidine ring by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comstackexchange.com While the classical two-step mechanism is prevalent, some SNAr reactions, particularly with certain nucleophiles and substrates, may proceed through a concerted pathway where the bond formation and bond breaking occur simultaneously. strath.ac.uk
Regioselectivity and Chemoselectivity in SNAr Transformations of 2-Chloro-4-ethoxy-5-pyrimidinamine Analogues
In polysubstituted pyrimidines, the regioselectivity of SNAr reactions is a critical aspect, determining which substituent is displaced. In 2,4-dichloropyrimidine (B19661) systems, nucleophilic attack generally occurs preferentially at the C-4 position over the C-2 position. wuxiapptec.comstackexchange.com This preference is often explained by the greater stabilization of the Meisenheimer intermediate when the attack is at C-4, as the negative charge can be delocalized onto both ring nitrogens. stackexchange.com Frontier molecular orbital theory also supports this, indicating a higher LUMO coefficient at C-4 compared to C-2 in many cases. stackexchange.com
However, the regioselectivity can be highly sensitive to the nature and position of other substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.com Electron-donating groups can alter the electronic distribution and the relative energies of the transition states, sometimes leading to a reversal of selectivity. wuxiapptec.com For example, the presence of an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine can direct nucleophilic attack to the C-2 position. wuxiapptec.com Similarly, in 2-MeSO₂-4-chloropyrimidine, while amines react at C-4, alkoxides and formamide (B127407) anions selectively attack the C-2 position, a phenomenon attributed to hydrogen bonding between the nucleophile and the MeSO₂ group. wuxiapptec.comwuxiapptec.com Steric effects from bulky substituents can also influence the site of attack. wuxiapptec.com
In the context of this compound analogues, the interplay between the electronic effects of the ethoxy and amino groups, along with the chloro group, would dictate the chemoselectivity of SNAr reactions.
Reactivity of the Chloro Substituent at Position 2 Towards Various Nucleophiles
The chloro group at the C-2 position of the pyrimidine ring is a good leaving group in SNAr reactions and can be displaced by a variety of nucleophiles. bhu.ac.inorgsyn.org The reactivity of the C-2 position is enhanced by the presence of the two adjacent nitrogen atoms, which help to stabilize the anionic intermediate formed upon nucleophilic attack. echemi.comstackexchange.com
Common nucleophiles that react with 2-chloropyrimidines include:
Amines: Primary and secondary amines readily displace the chloro group to form 2-aminopyrimidine (B69317) derivatives. researchgate.netmit.edu These reactions are fundamental in the synthesis of a wide range of biologically active molecules.
Alkoxides: Alkoxides, such as sodium methoxide, can replace the chloro group to yield 2-alkoxypyrimidines. rsc.org
Thiols: Thiolates are potent nucleophiles that can react to form 2-thiopyrimidine derivatives. acs.org
Cyanide: The displacement of the chloro group by a cyanide ion provides a route to 2-cyanopyrimidines. rsc.org
The reactivity can be influenced by the reaction conditions, including the solvent and the presence of a base. researchgate.net In some cases, palladium catalysis can be employed to facilitate the amination of less reactive 2-chloropyrimidines, particularly with aryl- and heteroarylamines. mit.edu
Interactive Data Table: Reactivity of 2-Chloropyrimidine Analogues with Various Nucleophiles
| Pyrimidine Substrate | Nucleophile | Product | Observations |
| 2,4-Dichloropyrimidine | Amines | 2-Amino-4-chloropyrimidine | C-4 substitution is generally favored. wuxiapptec.comstackexchange.com |
| 2-MeSO₂-4-chloropyrimidine | Amines | 4-Amino-2-MeSO₂-pyrimidine | Selective substitution at C-4. wuxiapptec.com |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | 2-Alkoxy-4-chloropyrimidine | Selective substitution at C-2. wuxiapptec.com |
| 2-Chloropyrimidine | Morpholine | 2-Morpholinopyrimidine | Facile SNAr reaction. researchgate.net |
| 2-Chloro-5-nitropyrimidine | α-nucleophiles | 2-(Nucleophil)-5-nitropyrimidine | Kinetic studies show a stepwise mechanism. researchgate.net |
Influence of the Ethoxy Group at Position 4 on Ring Activation and Directing Effects
Generally, electron-donating groups can decrease the reactivity of the ring towards nucleophilic attack by increasing the electron density of the aromatic system. rsc.org However, the position of the substituent relative to the leaving group and the ring nitrogen atoms is crucial. rsc.orgacs.org An alkoxy group at C-4 can influence the regioselectivity of further substitutions. In the case of this compound, the ethoxy group is para to one of the ring nitrogens and ortho to the other, which will affect the stability of any Meisenheimer complex formed.
Reactions Involving the Amino Group at Position 5
The primary amino group at the C-5 position of this compound is a key site for functionalization, allowing for the introduction of diverse structural motifs.
Functionalization Strategies of the Primary Amino Moiety
The amino group at C-5 can undergo a variety of chemical transformations typical of primary aromatic amines. These functionalization strategies are crucial for building more complex molecules and for creating libraries of compounds for various applications, including drug discovery. wuxiapptec.comnih.gov
Common functionalization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov
Alkylation and Arylation: Introduction of alkyl or aryl groups, although direct N-alkylation or N-arylation might be challenging and could require specific catalytic systems.
Condensation Reactions: Reaction with carbonyl compounds to form Schiff bases, which can be further reduced to secondary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.
The reactivity of the C-5 amino group can be influenced by the electronic properties of the other substituents on the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring itself, along with the chloro and ethoxy groups, will affect the nucleophilicity of the amino group.
Interactive Data Table: Functionalization of Aminopyrimidines
| Pyrimidine Substrate | Reagent | Product Type | Application/Significance |
| 2-Amino-4,6-dichloropyrimidine | Various amines | Substituted 2-aminopyrimidines | Synthesis of β-glucuronidase inhibitors. nih.gov |
| 2-Aminopyrimidine | Sodium nitrite, HCl | 2-Chloropyrimidine | Diazotization followed by substitution. orgsyn.org |
| Aminopyrimidines | Acyl chlorides | N-Acylaminopyrimidines | Common derivatization. |
| Aminopyrimidines | Sulfonyl chlorides | N-Sulfonylaminopyrimidines | Synthesis of potential anticancer agents. nih.gov |
Alkylation, Acylation, and Derivatization Approaches for Nitrogen Functionalization
The primary amino group at the C5 position of this compound is a key site for various functionalization reactions, including alkylation and acylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can influence its biological activity and chemical reactivity.
Studies on related 5-aminopyrimidines have shown that the amino group can be readily derivatized. nih.gov For instance, N-functionalization is a common strategy for modifying the properties of nitrogen-rich heterocyclic compounds. mdpi.comnih.gov In a general sense, acylation of the 5-amino group can be achieved using acyl chlorides or anhydrides under basic conditions. The resulting amides can exhibit different chemical and physical properties compared to the parent amine.
Alkylation of the 5-amino group can introduce a variety of alkyl or aryl-alkyl substituents. These reactions typically proceed via nucleophilic substitution on an appropriate alkyl halide. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the reaction conditions, such as the stoichiometry of the reagents and the nature of the base used.
A representative reaction for the acylation of the 5-amino group is the reaction with an acyl chloride, as shown in the scheme below:
Scheme 1: General Acylation of this compound
Table 1: Examples of Nitrogen Functionalization Reactions on Aminopyrimidines
| Reaction Type | Reagent | General Product | Significance |
|---|---|---|---|
| Acylation | Acyl Chlorides/Anhydrides | N-(2-chloro-4-ethoxypyrimidin-5-yl)amide | Modifies electronic properties, introduces new functional groups. |
| Alkylation | Alkyl Halides | N-alkyl-2-chloro-4-ethoxypyrimidin-5-amine | Increases lipophilicity, alters steric profile. |
Cycloaddition Reactions and Annulation Pathways Involving Aminopyrimidines
While specific examples of cycloaddition reactions involving this compound are not extensively documented in readily available literature, the general reactivity of aminopyrimidines suggests their potential to participate in such transformations. The amino group, being an electron-donating group, can activate the pyrimidine ring towards certain types of reactions.
Annulation, or ring-forming, reactions are a powerful tool for the synthesis of fused heterocyclic systems. For aminopyrimidines, this can involve the reaction of the amino group and an adjacent ring carbon with a suitable bifunctional electrophile. Such strategies can lead to the formation of bicyclic systems like pyrido[2,3-d]pyrimidines or other related fused heterocycles.
One potential, though less common, pathway could involve the pyrimidine ring acting as a diene or dienophile in a Diels-Alder type reaction, although this is more speculative without direct evidence for this specific substrate. More plausible are stepwise condensation and cyclization reactions that lead to annulated products. For example, a one-pot Sonogashira coupling followed by heteroannulation has been used to synthesize 6-substituted-5H-pyrrolo[2,3-b]pyrazines from 2-amino-3-chloropyrazine. organic-chemistry.org
Scheme 2: General Annulation Strategy for Aminopyrimidines
Table 2: Potential Cycloaddition and Annulation Reactions for Aminopyrimidines
| Reaction Type | Potential Reactant | Potential Product Core | Synthetic Utility |
|---|---|---|---|
| [4+2] Cycloaddition | Dienophile | Fused Pyridine/Pyrimidine | Access to complex polycyclic systems. rsc.org |
| Condensation/Annulation | α,β-Unsaturated Ketones | Pyrido[2,3-d]pyrimidine | Construction of important heterocyclic scaffolds. |
Cross-Coupling Reactions and Transition-Metal Catalysis
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex molecules built around heterocyclic scaffolds like pyrimidine. researchgate.netnih.gov The chloro-substituent at the C2 position of this compound makes it an ideal substrate for a variety of powerful cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with Halogenated Pyrimidines
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to displacement via palladium-catalyzed cross-coupling reactions. These reactions are highly valued for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling : This reaction couples the chloropyrimidine with an organoboron reagent (boronic acid or ester) to form a C-C bond. libretexts.org It is a widely used method for the arylation or vinylation of heterocyclic halides. researchgate.netmdpi.comnih.govlookchem.com The reaction is typically catalyzed by a palladium(0) species and requires a base. nih.gov
Sonogashira Coupling : This reaction forms a C-C bond between the chloropyrimidine and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It is generally co-catalyzed by palladium and copper salts and proceeds in the presence of a base. This method is instrumental in synthesizing alkynyl-substituted pyrimidines.
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the chloropyrimidine with an amine. wikipedia.orglibretexts.org It is a powerful tool for the synthesis of diversely substituted aminopyrimidines. nwnu.edu.cnnih.gov
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) / C(sp²)-C(sp) | Pd(0) catalyst, Base (e.g., K₂CO₃, K₃PO₄) dntb.gov.ua |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |
| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²)-N | Pd(0) catalyst, Ligand (e.g., phosphine), Base |
Carbon-Nitrogen Bond Formation Methodologies
The formation of a carbon-nitrogen bond at the C2 position of this compound is a key transformation. The Buchwald-Hartwig amination is a premier method for this purpose, offering broad scope with respect to the amine coupling partner. wikipedia.orglibretexts.orgnwnu.edu.cn This reaction allows for the introduction of a wide range of primary and secondary amines, including anilines and various heterocyclic amines. nih.gov
In some cases, for particularly nucleophilic amines, a non-catalyzed nucleophilic aromatic substitution (SNAr) can occur, displacing the chloride. However, for less reactive amines, palladium catalysis is essential. mit.edu The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates.
Scheme 3: Buchwald-Hartwig Amination of this compound
Strategies for Diversification of Pyrimidine Scaffolds via Metal-Catalyzed Transformations
Metal-catalyzed cross-coupling reactions provide a powerful platform for the diversification of pyrimidine scaffolds. Starting from a common intermediate like this compound, a library of analogues can be synthesized by varying the coupling partner in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netnih.gov
This strategy is highly efficient in drug discovery and materials science for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituent at the C2 position, researchers can fine-tune the biological and physical properties of the resulting compounds. For instance, introducing different aryl groups via Suzuki coupling can modulate interactions with biological targets, while adding various amine functionalities through Buchwald-Hartwig amination can alter solubility and hydrogen bonding capabilities. nih.gov
Beyond the "big three" cross-coupling reactions, other metal-catalyzed transformations like Hiyama (using organosilanes) and Stille (using organostannanes) couplings can also be employed for further diversification, each offering unique advantages in terms of substrate scope and reaction conditions. researchgate.net
Advanced Characterization and Mechanistic Studies of 2 Chloro 4 Ethoxy 5 Pyrimidinamine Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the study of pyrimidine (B1678525) derivatives, providing detailed information about their atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the unambiguous structural confirmation of 2-Chloro-4-ethoxy-5-pyrimidinamine. The chemical shifts, splitting patterns, and integration of the signals provide a complete map of the proton and carbon framework.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. The ethoxy group typically presents as an upfield triplet for the methyl (CH₃) protons and a downfield quartet for the methylene (B1212753) (OCH₂) protons. The protons of the amino (NH₂) group usually appear as a broad singlet, and the lone proton on the pyrimidine ring (C6-H) would manifest as a singlet in the aromatic region.
In some cases, particularly in asymmetric molecules, the two methylene protons of an ethoxy group can become magnetically non-equivalent, a phenomenon known as diastereotopicity. researchgate.net This results in a more complex splitting pattern than a simple quartet, providing valuable information about the molecule's conformational rigidity or the presence of a nearby chiral center. researchgate.net
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule, including the quaternary carbons of the pyrimidine ring that are not attached to protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethoxy CH₃ | ~1.4 (triplet) | ~14 |
| Ethoxy OCH₂ | ~4.0 (quartet) | ~62 |
| Amino NH₂ | Broad singlet | N/A |
| Pyrimidine C6-H | ~8.0-8.5 (singlet) | ~140 |
| Pyrimidine C2-Cl | N/A | ~158 |
| Pyrimidine C4-O | N/A | ~160 |
| Pyrimidine C5-N | N/A | ~115 |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass with high precision, which allows for the determination of the elemental formula.
For this compound (C₆H₈ClN₃O), the calculated exact mass is 173.0355896 Da. nih.gov HRMS analysis would aim to detect the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ corresponding to this exact mass, thereby confirming the compound's elemental composition.
The fragmentation pattern observed in the mass spectrum also offers structural clues. Common fragmentation pathways for this molecule could include the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₆H₈ClN₃O | nih.gov |
| Molecular Weight | 173.60 g/mol | nih.gov |
| Exact Mass | 173.0355896 Da | nih.gov |
| Major Fragment Ions (m/z) | 173, 145 | nih.gov |
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The C-H bonds of the ethoxy group would show aliphatic stretching bands around 2850-3000 cm⁻¹. The pyrimidine ring itself would produce a series of characteristic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ range. The strong C-O-C stretch of the ether linkage is anticipated between 1050-1250 cm⁻¹. The C-Cl stretch, while often weaker, would be found in the fingerprint region, typically between 550 and 850 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
| Primary Amine | N-H stretch | 3300 - 3500 |
| Alkyl Group | C-H stretch | 2850 - 3000 |
| Aromatic Ring | C=C / C=N stretch | 1500 - 1650 |
| Ether | C-O-C stretch | 1050 - 1250 |
| Chloroalkane | C-Cl stretch | 550 - 850 libretexts.org |
X-ray Crystallography for Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. It also elucidates how molecules pack in the solid state through intermolecular forces such as hydrogen bonding.
While a specific crystal structure for this compound is not publicly available, studies on closely related compounds like 2-Chloropyrimidin-4-amine offer significant insights. researchgate.net In the crystal structure of this analogue, the pyrimidine ring is nearly planar. researchgate.net The molecules are linked by pairs of N—H···N hydrogen bonds, where the amino group of one molecule interacts with the ring nitrogen atoms of a neighboring molecule, forming distinct inversion dimers. researchgate.net These dimers are further connected into a larger two-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns, utilizing its amino group and pyrimidine nitrogens to form a stable crystal lattice.
Kinetic Studies and Reaction Mechanism Elucidation
Understanding the reactivity and the pathways through which this compound undergoes chemical reactions is critical for its application in synthesis.
The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the C2-chloro substituent highly susceptible to nucleophilic aromatic substitution (SNAr). Kinetic studies, which measure reaction rates under varying concentrations and temperatures, are employed to probe the mechanism of these substitutions.
The generally accepted mechanism for SNAr involves a two-step process. The rate-determining step is typically the initial attack of a nucleophile on the carbon atom bearing the chloro-leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (chloride ion) is expelled to restore the aromaticity of the ring.
Integration of Computational and Experimental Approaches for Reaction Pathway Analysis
The elucidation of reaction pathways for the synthesis and modification of pyrimidine derivatives, including those related to this compound, is greatly enhanced by the synergistic integration of computational and experimental methodologies. This dual approach provides a more comprehensive understanding than either method could achieve alone, allowing for the prediction of reaction outcomes and the validation of mechanistic hypotheses. Computational chemistry, particularly Density Functional Theory (DFT), offers deep insights into the energetic landscapes of reactions, while experimental techniques provide tangible confirmation of predicted intermediates and products.
At the core of computational analysis is the mapping of the potential energy surface for a given reaction. smu.edu This involves calculating the relative energies of reactants, transition states, and products. smu.edu By identifying the transition state with the lowest activation energy among several possibilities, the most probable reaction mechanism can be determined. For instance, in the study of pyrazolo[3,4-d]pyrimidine-4-amine formation, DFT calculations were employed to evaluate two proposed mechanistic routes. The calculations revealed that a pathway involving nucleophilic attack on a cyano (CN) function was energetically more favorable than a route proceeding via an imidate carbon attack followed by a Dimroth rearrangement. researchgate.net
Experimental validation is crucial to substantiate these theoretical predictions. The synthesis of target compounds is carried out under various conditions, and the resulting products are characterized using an array of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are used to confirm the chemical structures of the synthesized molecules, while X-ray diffraction can provide definitive proof of their three-dimensional arrangement. researchgate.nettandfonline.com
The power of this integrated approach lies in its iterative nature. Experimental results can refine computational models, and computational predictions can guide experimental design, saving time and resources. For example, DFT calculations can predict the reactivity of different sites on a molecule, helping chemists to select the appropriate reagents and conditions to achieve a desired transformation. wjarr.com
Detailed Research Findings
Computational studies on pyrimidine derivatives often involve the calculation of global molecular reactivity parameters to predict their chemical behavior. wjarr.com These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity. wjarr.com
A comparative analysis of reactivity descriptors for pyrimidine derivatives against a known standard like ibuprofen (B1674241) highlights their potential reactivity. wjarr.com
Table 1: Representative Global Molecular Reactivity Parameters (Calculated at B3LYP/6-311++G(d,p))
| Parameter | Pyrimidine Derivative A | Pyrimidine Derivative B | Pyrimidine Derivative C | Ibuprofen (Reference) |
| EHOMO (eV) | -5.57 | -5.46 | -5.52 | -7.97 |
| ELUMO (eV) | -1.94 | -1.59 | -1.89 | -1.94 |
| Energy Gap (ΔE) (eV) | 3.63 | 3.87 | 3.63 | 6.03 |
| Chemical Hardness (η) (eV) | 1.81 | 1.94 | 1.82 | 3.02 |
| Electrophilicity Index (ω) (eV) | 3.88 | 3.20 | 3.80 | 2.64 |
This table is illustrative, based on data reported for various pyrimidine derivatives to demonstrate the concept. wjarr.com
The data indicate that the pyrimidine derivatives possess a smaller energy gap (ΔE) compared to ibuprofen, suggesting higher chemical reactivity and lower kinetic stability. wjarr.com Their higher electrophilicity index (ω) values also classify them as strong electrophiles. wjarr.com Such computational insights are invaluable for predicting how a compound like this compound might behave in different chemical environments.
Furthermore, computational methods are instrumental in dissecting complex reaction mechanisms into distinct phases. The Unified Reaction Valley Approach (URVA) analyzes the reaction path to describe the progression from reactants to products in terms of chemically significant stages: a contact phase, a preparation phase for the chemical process, the transition state phase where bonds are broken and formed, and finally product adjustment and separation phases. smu.edu
When multiple reaction pathways are plausible, DFT calculations can provide the activation energies (Ea) for each, allowing for a quantitative comparison.
Table 2: Conceptual Comparison of Calculated Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Description | Calculated Ea (kcal/mol) | Likelihood |
| Route 1 | Nucleophilic attack on imidate carbon, followed by cyclization and Dimroth rearrangement. | 35.2 | Less Favorable |
| Route 2 | Nucleophilic attack on the CN function, followed by cyclization. | 21.5 | More Favorable |
This table is a conceptual representation based on findings for related pyrimidine systems, illustrating how computational data is used to determine the most likely reaction mechanism. researchgate.net
The experimental synthesis and subsequent structural confirmation of the product predicted by the lower-energy pathway serve as definitive validation of the computational model. researchgate.net This synergy between calculation and experimentation provides a robust framework for understanding and predicting the chemical behavior of complex heterocyclic molecules like this compound and its derivatives.
Computational and Theoretical Investigations of 2 Chloro 4 Ethoxy 5 Pyrimidinamine
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
For similar pyrimidine (B1678525) derivatives, quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to understand their electronic structure and predict reactivity. These calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information helps in identifying the most likely sites for electrophilic and nucleophilic attack, thus predicting the compound's chemical behavior.
Theoretical Prediction of Reaction Pathways and Transition States for Pyrimidine Transformations
Computational methods are used to model the mechanisms of reactions involving pyrimidine rings. This includes identifying the transition state structures and calculating the activation energies for various possible reaction pathways. Such studies are crucial for understanding reaction kinetics and for optimizing synthetic routes. For halogenated pyrimidines, these investigations often focus on nucleophilic aromatic substitution reactions.
Conformational Analysis and Molecular Dynamics Simulations of Pyrimidine Derivatives
The three-dimensional structure and flexibility of pyrimidine derivatives are important for their biological activity and physical properties. Conformational analysis helps in identifying the most stable geometries of the molecule. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules in different environments, such as in solution or when interacting with biological macromolecules. These simulations track the movements of atoms over time, offering a view of the molecule's flexibility and intermolecular interactions.
Computational Studies of Structure-Reactivity Relationships within Halogenated Aminopyrimidines
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.com For halogenated aminopyrimidines, these studies can help in understanding how different substituents on the pyrimidine ring influence their reactivity and potential as, for example, pharmaceutical agents. These models can then be used to predict the properties of new, unsynthesized compounds.
2 Chloro 4 Ethoxy 5 Pyrimidinamine As a Building Block in Academic Chemical Research
Scaffold Modification and Diversity-Oriented Synthesis (DOS) for Compound Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal and agrochemical research that aims to efficiently generate a wide array of structurally diverse small molecules. rsc.orgscispace.com The goal is to create compound libraries that explore a vast chemical space, increasing the probability of discovering novel bioactive molecules. nih.gov This approach contrasts with traditional target-oriented synthesis by prioritizing structural diversity over mimicking a single known active compound. scispace.com
The molecule 2-Chloro-4-ethoxy-5-pyrimidinamine is an ideal starting scaffold for DOS due to its multiple reaction sites:
The 2-chloro position: This is a classic site for nucleophilic aromatic substitution (SNAr) reactions. A wide variety of nucleophiles (amines, alcohols, thiols) can be introduced here, allowing for the rapid attachment of diverse side chains.
The 5-amino group: This primary amine can undergo a vast range of reactions, including acylation, sulfonylation, reductive amination, and diazotization, leading to further diversification.
The pyrimidine (B1678525) ring: The core itself can be modified, or it can serve as a rigid framework to orient the appended functional groups in specific three-dimensional arrangements.
A hypothetical DOS workflow starting with this compound could involve a branching pathway where, in the first step, the 2-chloro position is reacted with a set of 10 different amines, and the 5-amino position is reacted with a set of 10 different acylating agents. This two-step process would theoretically generate a library of 100 unique compounds, each with a distinct substitution pattern, ready for biological screening.
Table 1: Potential Reactions for Diversity-Oriented Synthesis
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| scienceC2-Chloro | Nucleophilic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted Amines, Ethers, Thioethers |
| scienceC5-Amino | Acylation / Sulfonylation | Acyl Chlorides, Sulfonyl Chlorides | Amides, Sulfonamides |
| scienceC5-Amino | Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amines |
| scienceC5-Amino | Buchwald-Hartwig Coupling | Aryl Halides + Palladium Catalyst | Diaryl Amines |
Applications in the Synthesis of Complex Fused Heterocyclic Systems and Polycyclic Architectures
Fused heterocyclic systems, where one or more rings share an edge, are common motifs in pharmaceuticals and natural products. sioc-journal.cnnih.gov The synthesis of these complex architectures often relies on starting materials that have strategically placed functional groups capable of participating in cyclization reactions.
This compound is well-suited for constructing fused pyrimidine systems. The adjacent amino and chloro groups on the pyrimidine ring are key features for building annulated (fused) rings. For example, the 5-amino group could be acylated with a reagent that also contains a nucleophilic site. A subsequent intramolecular reaction, where this nucleophile displaces the 2-chloro group, would result in the formation of a new ring fused to the original pyrimidine core. This strategy could lead to the synthesis of various fused systems, such as pyrimido[5,4-b] nih.govrsc.orgoxazines or other complex polycyclic structures. rsc.org
Table 2: Examples of Potential Fused Heterocyclic Systems
| Target Fused System | Potential Synthetic Strategy | Key Reaction |
|---|---|---|
| grainPyrimido[5,4-b]pyridines | Reaction with a three-carbon synthon (e.g., malonaldehyde derivative) | Condensation followed by cyclization |
| grainPyrimido[5,4-e] nih.govrsc.orgnih.govtriazines | Diazotization of the 5-amino group followed by coupling and cyclization | Intramolecular cyclization |
| grainPteridines (via Isomerization) | Reaction with an α-haloketone | Condensation and ring closure |
Development of Chemical Probes and Research Tools for Biological Systems
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function. Pyrimidine derivatives are frequently used as scaffolds for such probes because their structure is found in many biologically active compounds that inhibit enzymes like kinases and proteases.
While no specific probe has been developed from this compound, its structure makes it a candidate for such development. For instance, it could be used as a starting point to design inhibitors for ATP-binding proteins, where the pyrimidine ring mimics the adenine (B156593) core of ATP. The functional groups would allow for the attachment of moieties that confer selectivity and affinity for the target protein. Furthermore, a fluorescent tag or a reactive group for covalent labeling could be appended to create a more sophisticated research tool for studying biological pathways.
Integration of Pyrimidinamine Scaffolds in Academic Material Science Research
In material science, researchers are interested in organic molecules that can self-assemble or be polymerized to form materials with useful electronic, optical, or physical properties. journaljmsrr.compwr.edu.pl Heterocyclic compounds like pyrimidines are explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. mdpi.comox.ac.uk
The pyrimidinamine scaffold, with its capacity for hydrogen bonding (via the amine) and π-π stacking (via the aromatic ring), is conducive to creating ordered structures. This compound could serve as a monomer or a core unit in the synthesis of novel organic materials. For example, palladium-catalyzed cross-coupling reactions at the 2-chloro position could be used to link these pyrimidine units together, forming conjugated polymers. The electronic properties of such a polymer could be tuned by the choice of the linking group and any further modifications to the ethoxy or amino substituents. These materials could then be investigated for applications in organic electronics or as components in advanced composite materials.
Future Horizons: Charting the Next Wave of Research for this compound
The compound this compound, a member of the vital pyrimidinamine class of heterocycles, stands at a crossroads of significant scientific inquiry. While pyrimidine derivatives are foundational in medicinal chemistry and materials science, the full potential of this specific scaffold and its relatives is still being unlocked. mdpi.comgrowingscience.com The future of research concerning this compound is poised to expand into more sustainable synthetic routes, novel chemical transformations, advanced computational design, and integration into pioneering interdisciplinary fields. This forward-looking exploration is essential for harnessing the complete capabilities of this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
